molecular formula C43H49BrF2N3O12P B15139756 Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br

Cat. No.: B15139756
M. Wt: 948.7 g/mol
InChI Key: LTEKXXMNHUVHKP-XXDIGLPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is a specialized linker-payload conjugate used in the synthesis of antibody-drug conjugates (ADCs), such as ZW251, which targets glypican-3 (GPC3) in cancer therapy . Its structure includes a bromine (Br) substituent and a phosphate group, which enhance stability and facilitate covalent binding to antibodies via maleimide-thiol chemistry. This compound is designed to deliver glucocorticoid receptor (GR) agonist payloads selectively to tumor cells, minimizing systemic toxicity compared to traditional glucocorticoids like dexamethasone .

Properties

Molecular Formula

C43H49BrF2N3O12P

Molecular Weight

948.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C43H49BrF2N3O12P/c1-22(47-36(53)20-44)37(54)48-23(2)38(55)49-27-7-5-6-25(15-27)14-24-8-10-26(11-9-24)39-60-35-18-29-30-17-32(45)31-16-28(50)12-13-40(31,3)42(30,46)33(51)19-41(29,4)43(35,61-39)34(52)21-59-62(56,57)58/h5-13,15-16,22-23,29-30,32-33,35,39,51H,14,17-21H2,1-4H3,(H,47,53)(H,48,54)(H,49,55)(H2,56,57,58)/t22-,23-,29-,30-,32-,33-,35+,39+,40-,41-,42-,43+/m0/s1

InChI Key

LTEKXXMNHUVHKP-XXDIGLPESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves multiple steps, including the preparation of the drug-linker conjugate. The compound is synthesized by reacting specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents like DMSO and specific catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is stored at -20°C under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like DMSO, catalysts, and specific acids or bases to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are typically intermediates used in further synthesis steps or the final drug-linker conjugate used in ADCs .

Scientific Research Applications

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding induces a conformational change in the receptor, triggering downstream effects that modulate gene expression and cellular responses. The molecular targets include various proteins and enzymes involved in inflammation and immune response .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Molecular Properties of Select GR Agonists
Compound Molecular Weight Key Substituents Application
Ala-Ala-Br phosphate ~928.92* Bromine, phosphate ADC payload (ZW251)
Dexamethasone (Dex) 392.46 Fluorine, hydroxyl Broad anti-inflammatory use
Mapracorat 454.50 Trifluoromethyl, ester Topical ocular anti-inflammatory
Dex-mesylate (Dex-Mes) 470.57 Mesylate group Covalent GR binder
SEGRA 1217 N/A Sulfonamide Selective transrepression


*Molecular weight estimated based on analogous compound Ala-Ala-Mal phosphate ().

  • Ala-Ala-Br phosphate distinguishes itself with a bromine atom and phosphate group, enabling ADC integration and targeted delivery. In contrast, dexamethasone relies on fluorine and hydroxyl groups for broad GR activation, leading to systemic side effects like elevated intraocular pressure .
  • Mapracorat , a partial GR agonist, minimizes transactivation effects (linked to adverse outcomes) while retaining anti-inflammatory efficacy, making it suitable for ocular use .
  • Dex-mesylate and SEGRA 1217 are covalent binders that selectively target GR cysteine residues, enhancing receptor specificity .

Pharmacological Profiles

Table 2: Binding and Efficacy Profiles
Compound GR Binding Affinity (IC50) Transactivation/Transrepression Balance Clinical Stage
Ala-Ala-Br phosphate N/A* Likely transrepression-dominant Preclinical (ADC use)
Dexamethasone 1–10 nM Strong transactivation Approved
Mapracorat ~50 nM Partial transactivation Phase III trials
SEGRA 1217 N/A Transrepression-selective Preclinical
  • Ala-Ala-Br phosphate is hypothesized to favor transrepression (anti-inflammatory pathways) over transactivation (side effect pathways) due to its ADC design, which limits systemic exposure .
  • Dexamethasone exhibits potent transactivation, contributing to adverse effects like hyperglycemia and osteoporosis .
  • Mapracorat and SEGRA 1217 demonstrate reduced transactivation, aligning with safer profiles in preclinical models .

Preclinical and Clinical Performance

  • Efficacy in Targeted Delivery: In ZW251, Ala-Ala-Br phosphate’s ADC format improves tumor-specific GR activation, reducing off-target effects observed with non-targeted agonists like dexamethasone .
  • Safety : Mapracorat shows 50% lower intraocular pressure elevation compared to dexamethasone in rabbit models, highlighting its improved safety .
  • Stability : Analogous compounds (e.g., Ala-Ala-Mal phosphate) exhibit high solubility in DMSO (100 mg/mL) and stability at -20°C, critical for ADC manufacturing .

Challenges and Innovations

  • Selectivity : SEGRAs like 1217 and mapracorat face challenges in completely dissociating transactivation from transrepression, as some transactivation is necessary for therapeutic benefits .
  • ADC Integration : Ala-Ala-Br phosphate’s bromine substituent may enhance payload stability but requires rigorous toxicity profiling to ensure linker cleavage specificity .

Q & A

Q. What is the synthetic pathway for conjugating Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br to antibodies in ADC development?

The compound is synthesized as a linker-payload conjugate for Antibody-Drug Conjugates (ADCs), such as ZW251, which targets GPC3. The process involves:

  • Chemical Activation : Phosphate groups in the compound enable covalent bonding with antibody lysine or cysteine residues.
  • Linker Design : The Ala-Ala-Br linker is engineered for controlled payload release via enzymatic cleavage (e.g., lysosomal proteases) .
  • Quality Control : Conjugation efficiency is validated using HPLC and LC/MS to ensure a drug-to-antibody ratio (DAR) of 2–4 .

Q. How is the glucocorticoid receptor binding affinity of this compound measured in vitro?

  • Competitive Binding Assays : Use radiolabeled dexamethasone or fluorescent probes to quantify displacement in receptor-binding experiments.
  • GR Isoform Specificity : Differentiate between GRα (active) and GRβ (dominant-negative) isoforms using transfected cell lines expressing individual isoforms .
  • Controls : Include serum-free conditions to avoid interference from serum proteins that may sequester the compound .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating the tissue-specific efficacy and toxicity of ADCs containing this compound?

  • Xenograft Models : Use GPC3-positive hepatocellular carcinoma (HCC) models to assess tumor suppression and off-target effects.
  • Pharmacokinetic Profiling : Measure payload release kinetics in plasma and tissues using mass spectrometry.
  • Toxicity Markers : Monitor adrenal suppression and immune cell depletion, common side effects of glucocorticoid-based ADCs .

Q. How does the Ala-Ala-Br linker influence payload release kinetics compared to other linkers (e.g., Val-Cit-PAB)?

  • Enzymatic Stability : The Ala-Ala sequence is selectively cleaved by cathepsin B, reducing premature release in circulation compared to Val-Cit linkers.
  • Br (Bromine) Modification : Enhances linker hydrophobicity, improving membrane permeability and intracellular delivery .
  • Comparative Studies : Use fluorescent reporters in lysosomal extracts to quantify cleavage rates .

Q. What structural modifications can optimize the therapeutic index of this compound in ADCs?

  • Payload Optimization : Replace the phosphate group with a sulfonate to enhance solubility without compromising receptor binding.
  • Linker Alternatives : Test Gly-Gly-Phe-Gly or mal-PEG4-VA sequences for improved stability in acidic tumor microenvironments.
  • In Silico Modeling : Perform molecular docking simulations to predict interactions with the glucocorticoid receptor ligand-binding domain (LBD) .

Methodological Guidance

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

  • NMR Spectroscopy : Confirm the presence of phosphate and bromine groups (e.g., ³¹P NMR for phosphate; ¹H/¹³C NMR for Ala-Ala-Br) .
  • Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect degradation products (e.g., free glucocorticoid or linker fragments) .
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify instability hotspots .

Q. How can researchers resolve contradictions in GR activation data across cell types?

  • Cell-Specific Factors : Account for variations in GR isoform expression (e.g., GRβ overexpression in inflammatory cells reduces agonist efficacy).
  • Transcriptomic Profiling : Use RNA-seq to identify co-activators (e.g., SRC-1) or repressors (e.g., HDACs) that modulate receptor activity .
  • Dose-Response Curves : Perform assays in GR-knockout cells to confirm target specificity .

Data Interpretation and Validation

Q. What controls are essential when assessing the compound’s anti-inflammatory effects in mixed-cell cultures?

  • GR Antagonists : Use mifepristone to block receptor binding and confirm on-target effects.
  • Cytokine Profiling : Measure IL-6, TNF-α, and COX-2 levels to differentiate glucocorticoid-mediated suppression from off-target mechanisms .
  • Cell Viability Assays : Rule out cytotoxicity using resazurin or ATP-based assays .

Q. How can researchers validate the in vivo biodistribution of ADCs incorporating this compound?

  • Fluorescent Labeling : Conjugate near-infrared dyes (e.g., Cy7) to track ADC accumulation in tumors via IVIS imaging.
  • Autoradiography : Use ³H-labeled compound to quantify payload release in tissue sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.